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molecular formula C5H11N3O B1295725 Piperazine-1-carboxamide CAS No. 5623-95-0

Piperazine-1-carboxamide

Cat. No. B1295725
M. Wt: 129.16 g/mol
InChI Key: IVXQBCUBSIPQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719202

Procedure details

Into a 3 liter, four necked round bottom flask fitted with mechanical stirring, dry nitrogen and a reflux condenser were charged 129.2 grams piperazine, 750 ml dichloromethane, 750 ml acetonitrile, and 6.1 grams dimethylaminopyridine. To this mixture was added portion-wise 222.2 g phthalic anhydride. Following the addition, the mixture was refluxed for 3 hours, at the end of which period no residual anhydride was present by infrared analysis. The solvent was decanted from the solid product precipitate.
Quantity
129.2 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
222.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.ClCCl.CN(C1C=CC=[CH:15][N:14]=1)C.C1(=O)OC(=[O:23])C2=CC=CC=C12>C(#N)C>[N:1]1([C:15]([NH2:14])=[O:23])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
129.2 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
750 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
6.1 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
222.2 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Three
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 3 liter, four necked round bottom flask fitted with mechanical stirring, dry nitrogen and a reflux condenser
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
The solvent was decanted from the solid product precipitate

Outcomes

Product
Name
Type
Smiles
N1(CCNCC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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